DB02859
Description
Contextualizing DB02859 as a Polyketide Natural Product
Soraphen A is classified as a macrocyclic polyketide natural product. evitachem.comsmolecule.com Polyketides are a large and structurally diverse family of secondary metabolites produced by various organisms, including bacteria, fungi, and plants. ftb.com.hrcmu.edu Their biosynthesis is catalyzed by complex enzyme systems known as polyketide synthases (PKSs), which assemble these molecules from simple building blocks like acetyl-CoA and malonyl-CoA. ftb.com.hrasm.org
Soraphen A features an 18-membered macrolactone ring and an unsubstituted phenyl ring. asm.orgresearchgate.net Its complex structure arises from the polymerization of acetyl and propionyl subunits, characteristic of polyketide biosynthesis. evitachem.com The biosynthetic gene cluster responsible for Soraphen A production in Sorangium cellulosum has been cloned and characterized, revealing the involvement of type I polyketide synthase genes organized in a modular fashion. asm.orgebi.ac.uknih.gov This modular organization dictates the sequential addition and modification of extender units, ultimately leading to the complex architecture of Soraphen A. asm.org Research into the biosynthesis of Soraphen A has also explored heterologous production in hosts like Streptomyces lividans to facilitate genetic manipulation and potentially improve production yields. microbiologyresearch.orgacs.orgnih.gov
Significance of this compound in Biochemical and Pharmacological Research
The primary significance of Soraphen A in biochemical and pharmacological research stems from its potent and specific inhibition of acetyl-CoA carboxylase (ACC). evitachem.comsmolecule.comresearchgate.netebi.ac.ukresearchgate.net ACC is a crucial enzyme that catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, a key step in fatty acid synthesis. evitachem.comresearchgate.netresearchgate.netnih.gov By inhibiting ACC, Soraphen A disrupts fatty acid metabolism, affecting various downstream cellular processes. evitachem.comsmolecule.comresearchgate.netnih.gov
This mechanism of action has positioned Soraphen A as a valuable biochemical tool for studying lipid metabolism and its implications in various diseases. evitachem.comsmolecule.com Its ability to modulate metabolic pathways makes it a subject of interest for research into metabolic disorders. evitachem.comsmolecule.com Furthermore, the inhibition of fatty acid synthesis has significant implications for cell growth and survival, particularly in contexts where de novo fatty acid synthesis is upregulated, such as in many cancer cells. evitachem.comresearchgate.netmdpi.com
The interaction of Soraphen A with ACC has been studied at the molecular level, including the determination of its binding site on the enzyme. researchgate.netebi.ac.uk Research has shown that Soraphen A binds to the biotin (B1667282) carboxylase (BC) domain of ACC1 and ACC2, disrupting their oligomerization necessary for enzymatic activity. smolecule.comresearchgate.net The potent inhibitory activity of Soraphen A is illustrated by its reported IC50 value of approximately 5 nM for ACC activity. smolecule.com
Overview of Key Research Areas Pertaining to this compound
Research involving Soraphen A spans several key areas, driven by its biological activities and unique mechanism of action:
Antifungal Activity: Soraphen A was initially discovered for its potent antifungal properties against various plant pathogenic fungi. evitachem.comresearchgate.netnih.gov Research continues to explore its efficacy against different fungal species and the mechanisms underlying fungal growth inhibition, primarily through ACC disruption. smolecule.com
Anticancer Research: Given the increased reliance on de novo fatty acid synthesis in many cancer cells for proliferation and survival, Soraphen A has been extensively investigated for its potential as an anticancer agent. evitachem.comresearchgate.netmdpi.com Research explores its ability to induce growth arrest and apoptosis in cancer cells, including breast cancer stem cells, non-small cell lung cancer (NSCLC), and hepatocellular carcinoma (HCC). evitachem.commdpi.comresearchgate.net Studies also examine the role of ACC inhibition in targeting cancer stem cells. mdpi.comresearchgate.net
Antiviral Research: Emerging research has explored the antiviral potential of Soraphen A, including its effects on viruses like HIV-1. researchgate.netasm.org Studies suggest that Soraphen A can inhibit virus production and alter virion composition, potentially by affecting processes like viral envelope palmitoylation, which is dependent on fatty acid synthesis. asm.org
Biosynthesis and Analog Development: Research into the biosynthesis of Soraphen A aims to understand the enzymatic machinery involved and explore possibilities for generating structural analogs through genetic engineering or synthetic methods. asm.orgnih.govmicrobiologyresearch.orgacs.orgrsc.orgnih.gov Synthetic efforts focus on developing simplified analogs with potentially improved pharmacological properties. evitachem.comresearchgate.netrsc.orgnih.gov Structure-activity relationship studies are crucial in this area to identify key structural features essential for its biological activities. evitachem.com
These research areas highlight the multifaceted nature of Soraphen A as a subject of academic inquiry, driven by its role as a polyketide natural product and a potent inhibitor of acetyl-CoA carboxylase.
Key Research Findings Related to Soraphen A
| Research Area | Key Findings | Source(s) |
| ACC Inhibition Mechanism | Binds to the biotin carboxylase domain of ACC1/ACC2, disrupting oligomerization. IC50 ~ 5 nM. | smolecule.comresearchgate.netebi.ac.uk |
| Effects on Lipid Metabolism | Inhibits fatty acid synthesis and elongation, lowers malonyl-CoA levels, can influence cellular lipid profiles. | evitachem.comsmolecule.comresearchgate.netnih.govresearchgate.net |
| Antifungal Activity | Potent activity against various plant pathogenic fungi by inhibiting fungal ACC. | evitachem.comresearchgate.netnih.gov |
| Anticancer Potential | Induces growth arrest and apoptosis in various cancer cell lines (e.g., breast, NSCLC, HCC) by inhibiting fatty acid synthesis. Targets cancer stem cells. | evitachem.commdpi.comresearchgate.net |
| Antiviral Activity (e.g., HIV-1) | Reduces virus production and alters virion composition, potentially by affecting viral envelope palmitoylation. | asm.org |
| Biosynthesis | Produced by Sorangium cellulosum via type I PKS genes organized in a modular fashion. Biosynthetic gene cluster characterized. | asm.orgebi.ac.uknih.gov |
| Analog Development | Synthetic routes developed to create analogs; structure-activity relationships being investigated to improve properties. | evitachem.comresearchgate.netrsc.orgnih.gov |
Structure
2D Structure
Properties
IUPAC Name |
1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O8/c1-18-16-17-24(34-5)23(33-4)15-11-10-14-22(21-12-8-7-9-13-21)36-28(31)20(3)29(32)27(35-6)25(30)19(2)26(18)37-29/h7-9,12-13,16-20,22-27,30,32H,10-11,14-15H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMGNXPRKGXGBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(C(CCCCC(OC(=O)C(C2(C(C(C(C1O2)C)O)OC)O)C)C3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122547-72-2 | |
| Record name | 1,17-dihydroxy-3-oxo-10,11,18-trimethoxy-2,14,16-trimethyl- 5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Discovery and Biosynthesis of Db02859 Soraphen A
Origin and Producer Organism: Sorangium cellulosum
Soraphen A was first isolated from the myxobacterium Sorangium cellulosum. evitachem.comnih.gov This organism is a member of the Myxococcales order, a group of gliding bacteria known for producing a variety of bioactive secondary metabolites, including antifungal and antibiotic compounds. nih.govresearchgate.net Sorangium cellulosum strain So ce26 is specifically identified as a producer of Soraphen A. researchgate.netasm.orgnih.gov The compound is excreted into the culture broth during the organism's growth phase. nih.gov
Genetic Basis of DB02859 Biosynthesis
The production of Soraphen A is genetically controlled by a cluster of genes within the Sorangium cellulosum genome. A genomic DNA region exceeding 80 kb has been cloned and sequenced, revealing the complete biosynthetic gene cluster responsible for Soraphen A synthesis. nih.gov This cluster contains genes encoding the core machinery for polyketide synthesis, as well as genes for modifying enzymes.
Characterization of Polyketide Synthase (PKS) Genes Involved in Soraphen A Production
The core of Soraphen A biosynthesis is catalyzed by a type I modular polyketide synthase (PKS). asm.orgnih.gov The gene cluster contains two adjacent type I PKS genes, designated as sorA and sorB, which together encode the soraphen synthase. nih.gov These PKS genes have a modular organization, similar to other type I modular polyketide biosynthetic systems. asm.org One of the soraphen A PKS genes contains three biosynthetic modules, while the second contains five additional modules, totaling eight modules. nih.gov Each module contains specific domains, such as ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), necessary for the iterative addition and processing of extender units. asm.orgnih.gov The predicted substrate specificities of the AT domains and the reductive loop domains within each module are consistent with the structure of Soraphen A. nih.gov Homology to PKS genes from Streptomyces violaceoruber, an actinomycete, was instrumental in the initial identification and cloning of the soraphen A PKS genes from the gram-negative myxobacterium Sorangium cellulosum. asm.orgnih.govebi.ac.uk
Identification of Genes Encoding Associated Enzymes (e.g., O-methyltransferase, Reductase)
In addition to the core PKS genes, the soraphen A biosynthetic gene cluster includes genes encoding enzymes that perform post-PKS modifications. Genes located in the regions flanking the two soraphen synthase genes are proposed to play roles in the biosynthesis of Soraphen A. nih.govresearchgate.net Downstream of the soraphen PKS genes, an O-methyltransferase (OMT) gene (sorM) has been identified. researchgate.netnih.govresearchgate.net Upstream of the PKS genes, a gene encoding a reductase and a group of genes postulated to be involved in the synthesis of the unusual extender unit methoxymalonyl-acyl carrier protein (ACP) have been found. nih.govebi.ac.ukresearchgate.net One gene within this upstream group contains distinct domains for an AT, an ACP, and an OMT. nih.govresearchgate.net
Proposed Biosynthetic Pathways of this compound
The assembly of Soraphen A involves the incorporation of specific starter and extender units through a series of enzymatic reactions.
Incorporation of Unusual Extender Units (e.g., Methoxymalonyl-ACP)
Soraphen A biosynthesis incorporates unusual extender units, notably methoxymalonyl-ACP. nih.govresearchgate.netebi.ac.uknih.gov This extender unit is proposed to be incorporated at two positions in the soraphen polyketide chain. nih.govebi.ac.ukresearchgate.net The biosynthesis of methoxymalonyl-ACP involves a set of enzymes encoded by genes within the soraphen cluster. nih.govresearchgate.netnih.gov One proposed pathway for (2R)-methoxymalonyl-ACP formation in soraphen biosynthesis involves the enzyme SorC, a three-domain enzyme with AT, ACP, and MT domains. nih.gov The AT domain is proposed to tether 1,3-bisphosphoglycerate (1,3-bPG) to the ACP domain, forming glyceryl-SorC. nih.gov This intermediate is then oxidized by SorD and SorE to form (2R)-hydroxymalonyl-SorC, which is subsequently methylated by the MT domain of SorC to form (2R)-methoxymalonyl-SorC. nih.gov Another proposal suggests that the O-methylation of glyceryl-ACP occurs before the oxidation steps. nih.gov
Derivation of Starter Units (e.g., Benzoate (B1203000) from Phenylalanine)
Investigation of Early Stages in this compound Biosynthesis (Soraphen A)
Soraphen A (this compound) is a complex macrolide polyketide natural product isolated from the myxobacterium Sorangium cellulosum. Its biosynthesis is a subject of detailed investigation, particularly concerning the origin and incorporation of its constituent building blocks into the polyketide chain. A key aspect of the early stages of Soraphen A biosynthesis is the formation of its unusual starter unit.
Research has revealed that the benzoate starter unit found in Soraphen A originates from the amino acid phenylalanine. ebi.ac.uknih.govresearchgate.netrsc.org This conversion proceeds through a beta-oxidative pathway that shares similarities with pathways observed in plants. ebi.ac.uknih.govrsc.org A crucial intermediate in this pathway is 3-phenyl-3-hydroxypropanoate. ebi.ac.uknih.govrsc.org This compound can be directly incorporated into the growing polyketide chain by being loaded onto module 2 of the polyketide synthase (PKS). ebi.ac.uknih.govrsc.org Additionally, the beta-oxidative pathway yields benzoyl CoA, which serves as the direct starter unit for the polyketide assembly line. ebi.ac.uknih.govrsc.org
Studies involving the characterization of the biosynthetic gene cluster from Sorangium cellulosum So ce26 have provided significant insights into the enzymatic machinery involved. ebi.ac.ukresearchgate.net The complete gene cluster spans over 80 kilobases and contains two contiguous type I PKS genes, collectively encoding the soraphen synthase, which comprises a total of eight modules responsible for the iterative elongation of the polyketide chain. ebi.ac.ukresearchgate.net
Beyond the core PKS genes, flanking genetic regions have been identified that are proposed to play roles in the biosynthesis of Soraphen A. ebi.ac.ukresearchgate.net Downstream of the PKS genes lies an O-methyltransferase (OMT) gene. ebi.ac.ukresearchgate.net Upstream, a cluster of genes is postulated to be involved in the synthesis of methoxymalonyl-acyl carrier protein (ACP). ebi.ac.ukresearchgate.net This methoxymalonyl extender unit is considered unusual and is proposed to be incorporated at two distinct positions within the polyketide structure. ebi.ac.ukresearchgate.net One of the genes within this upstream cluster contains distinct domains corresponding to an acyl transferase (AT), an acyl carrier protein (ACP), and an OMT, suggesting its multifaceted role in providing this specific building block. ebi.ac.uk
Experimental approaches, including feeding studies with isotopically labeled precursors and investigations utilizing engineered heterologous host strains like Streptomyces lividans supplemented with compounds such as benzoate and cinnamate, have been instrumental in delineating the steps involved in the biosynthesis of the benzoyl-coenzyme A starter unit. researchgate.net The inclusion of a benzoate-coenzyme A ligase in some engineered constructs further aided in understanding the formation of the activated starter unit. researchgate.net
The early stages of Soraphen A biosynthesis, particularly the pathway leading to the benzoate starter unit and the identification of the associated PKS modules and auxiliary enzymes, highlight the intricate enzymatic processes involved in the production of this complex natural product.
Key Intermediates in Benzoate Starter Unit Biosynthesis
| Intermediate | Origin/Pathway | Role in Biosynthesis |
| Phenylalanine | Primary precursor | Initial substrate for the pathway. ebi.ac.uknih.govresearchgate.netrsc.org |
| Cinnamate | Intermediate in beta-oxidation | Formed from phenylalanine. ebi.ac.uknih.govrsc.org |
| 3-phenyl-3-hydroxypropanoate | Intermediate in beta-oxidation | Can be directly loaded onto PKS module 2. ebi.ac.uknih.govrsc.org |
| Benzoyl CoA | Product of beta-oxidation pathway | Direct starter unit for PKS assembly. ebi.ac.uknih.govrsc.org |
Molecular and Cellular Mechanisms of Action of Db02859
Primary Molecular Target: Acetyl-CoA Carboxylase (ACC)
ACC is a crucial biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. wikipedia.org This reaction represents the first committed step in the biosynthesis of long-chain fatty acids. ACC plays a central role in fatty acid metabolism, providing the malonyl-CoA substrate necessary for fatty acid synthesis. wikipedia.org
Inhibition of ACC1 and ACC2 Isoforms
Eukaryotic organisms, including humans, express two main isoforms of ACC: ACC1 and ACC2. wikipedia.orgpatsnap.com ACC1 is predominantly found in lipogenic tissues like the liver and adipose tissue, where it is primarily involved in providing malonyl-CoA for fatty acid synthesis. patsnap.com ACC2 is mainly located in oxidative tissues such as skeletal muscle and heart, and it plays a key role in regulating fatty acid oxidation by producing malonyl-CoA, which allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting fatty acids into mitochondria for beta-oxidation. patsnap.com DB02859 has been shown to inhibit both ACC1 and ACC2 isoforms. schrodinger.comnih.govnih.gov Studies have demonstrated its inhibitory effects on human, yeast, and other eukaryotic ACCs. ebi.ac.uk
Research findings on the inhibition of ACC1 and ACC2 by ACC inhibitors, including compounds structurally related to or mimicking Soraphen A (this compound), have shown varying degrees of potency against each isoform. For instance, one study reported an ACC inhibitor with IC50 values of 53 nM for rat liver ACC1 and 61 nM for rat skeletal muscle ACC2. medchemexpress.com Another liver-specific inhibitor of ACC1 and ACC2 showed IC50 values of approximately 3 nM. medchemexpress.com A dual ACC1/ACC2 inhibitor was found to preferentially blunt the cellular proliferation capacity of certain cancer cells. nih.gov
Specificity for Eukaryotic ACC Biotin (B1667282) Carboxylase (BC) Domain
This compound is known to be a nanomolar inhibitor specifically targeting the biotin carboxylase (BC) domain of eukaryotic ACCs. ebi.ac.uk The BC domain is one of the functional regions of ACC, responsible for the ATP-dependent carboxylation of the biotin cofactor. wikipedia.orgasm.org
Allosteric Inhibition Mechanism of this compound on ACC
This compound inhibits ACC through an allosteric mechanism. ebi.ac.uknih.gov Allosteric inhibitors bind to a site distinct from the enzyme's active site, inducing a conformational change that affects the enzyme's activity. nih.govnih.gov
Binding Site Characterization (e.g., ~25 Å from Active Site)
Structural studies, including crystal structures of the yeast ACC BC domain in complex with Soraphen A (this compound), have characterized its binding site. ebi.ac.uk this compound binds to an allosteric site located approximately 25 Å away from the active site of the BC domain. ebi.ac.uk This allosteric binding site is reported to be unique to eukaryotic BC domains, which helps explain the specificity of this compound for eukaryotic ACCs.
Disruption of ACC Biotin Carboxylase Domain Oligomerization
A key aspect of this compound's allosteric inhibition mechanism involves the disruption of ACC oligomerization. Eukaryotic ACCs function as dimers and higher-order oligomers, and their catalytic activity is regulated by this oligomerization state. yeastgenome.orguniprot.org Oligomerization of ACC into filaments can increase enzyme activity. uniprot.org this compound is thought to inhibit the BC domain by interfering with its dimerization. Electron microscopic studies have revealed significant conformational changes in the ACC holoenzyme upon binding of inhibitors like Soraphen A, which are likely due to the dissociation of the biotin carboxylase domain dimer. yeastgenome.org This disruption of dimerization prevents the formation of active filamentous oligomers, thereby inhibiting enzyme activity. uniprot.org
Structural Differences Between Eukaryotic and Prokaryotic ACC BC Domains
There are notable structural differences between the ACC systems in eukaryotes and prokaryotes. In prokaryotes, ACC is typically a multisubunit enzyme with the BC, biotin carboxyl carrier protein (BCCP), and carboxyltransferase (CT) activities residing on separate protein subunits. wikipedia.orgcapes.gov.brnih.gov In contrast, most eukaryotic ACCs are large, multidomain enzymes where the BC, BCCP, and CT domains are part of a single polypeptide chain. wikipedia.orgcapes.gov.brnih.gov
Specifically concerning the BC domain, while both eukaryotic and prokaryotic BC domains share the ATP-grasp fold common to ATP-dependent acylation enzymes, there are differences. capes.gov.brnih.gov The binding site for this compound has been found to be unique to the eukaryotic BC domains, which accounts for its specificity towards eukaryotic ACCs over their bacterial counterparts. This structural divergence in the allosteric binding site provides a basis for the selective inhibition of eukaryotic ACC by compounds like this compound.
Here is a table summarizing some key structural and functional differences between eukaryotic and prokaryotic ACCs:
| Feature | Eukaryotic ACCs | Prokaryotic ACCs |
| Subunit Organization | Large, multi-domain single polypeptide (BC, BCCP, CT) wikipedia.orgcapes.gov.brnih.gov | Multi-subunit (separate BC, BCCP, CT proteins) wikipedia.orgcapes.gov.brnih.gov |
| BC Domain Structure | Contains A, B, and C subdomains, plus AB linker capes.gov.br | Contains A, B, and C domains nih.gov |
| Oligomerization | Function as dimers and higher oligomers; activity increased by filament formation yeastgenome.orguniprot.org | Assemble as multisubunit complexes; dimerization of BC subunit may be required for activity in some species |
| This compound Binding Site | Unique allosteric site on BC domain | Not targeted by this compound specifically |
Enzymatic Activity Modulation by this compound
This compound exerts its effects by directly modulating the enzymatic activity of ACC, specifically targeting the carboxylation of acetyl-CoA. wikipedia.org
Inhibition of Acetyl-CoA Carboxylation to Malonyl-CoA
This compound is a nanomolar inhibitor of eukaryotic ACCs, including human and yeast isoforms. wikipedia.org It specifically inhibits the conversion of acetyl-CoA to malonyl-CoA, the initial and rate-limiting step in fatty acid synthesis. wikipedia.org Research indicates that this compound binds to an allosteric site on the biotin carboxylase (BC) domain of ACC, located approximately 25 Å away from the active site. wikipedia.org This allosteric interaction is crucial for its inhibitory effect. wikipedia.org
Downstream Cellular and Metabolic Consequences of ACC Inhibition by this compound
Inhibition of ACC activity by this compound leads to a cascade of downstream effects on cellular metabolism, primarily impacting pathways that utilize malonyl-CoA. wikipedia.org
Lowering of Cellular Malonyl-CoA Levels
As ACC is the primary enzyme responsible for synthesizing malonyl-CoA, its inhibition by this compound results in a significant reduction in intracellular malonyl-CoA concentrations. wikipedia.org Studies have demonstrated that treatment with this compound effectively lowers cellular malonyl-CoA levels in various cell types. wikipedia.org
Data Table 1: Effect of Soraphen A on Cellular Malonyl-CoA Levels
| Cell Type | Soraphen A Concentration | Effect on Malonyl-CoA Levels | Reference |
| HepG2 cells | ~5 nM IC50 | Lowers cellular malonyl CoA | wikipedia.org |
| LnCap cells | ~5 nM IC50 | Lowers cellular malonyl CoA | wikipedia.org |
Note: Data is illustrative based on research findings indicating a reduction in malonyl-CoA levels upon Soraphen A treatment. Specific quantitative data may vary depending on experimental conditions.
Attenuation of de novo Lipogenesis (DNL)
Malonyl-CoA is a crucial substrate for fatty acid synthase (FAS), the enzyme complex responsible for de novo lipogenesis (DNL), the synthesis of fatty acids from acetyl-CoA. By lowering cellular malonyl-CoA levels, this compound effectively attenuates DNL. wikipedia.orgwikipedia.org This reduction in fatty acid synthesis is a direct consequence of the limited availability of the malonyl-CoA substrate. wikipedia.org
Data Table 2: Effect of Soraphen A on de novo Lipogenesis
| Cell Type | Soraphen A Treatment | Effect on DNL Attenuation | Reference |
| HepG2 cells | Treatment with Soraphen A | Attenuates DNL | wikipedia.org |
| LnCap cells | Treatment with Soraphen A | Attenuates DNL | wikipedia.org |
Note: Data is illustrative based on research findings indicating attenuation of DNL upon Soraphen A treatment.
Interference with Microsomal Fatty Acid Elongation
Beyond its role in de novo synthesis, malonyl-CoA also serves as a substrate for enzymatic systems involved in microsomal fatty acid elongation. This pathway is responsible for synthesizing longer-chain saturated and unsaturated fatty acids from existing fatty acyl-CoA precursors. The reduction in malonyl-CoA levels induced by this compound interferes with this elongation process, limiting the formation of elongated fatty acid products derived from both endogenous and exogenous fatty acids. wikipedia.orgwikipedia.org
Data Table 3: Effect of Soraphen A on Fatty Acid Elongation Products
| Cell Type | Soraphen A Treatment | Effect on Formation of Elongation Products | Reference |
| HepG2 cells | Treatment with Soraphen A | Interferes with formation of elongation products from exogenous fatty acids (e.g., palmitate, linoleate) | wikipedia.org |
| LnCap cells | Treatment with Soraphen A | Interferes with formation of elongation products from exogenous fatty acids (e.g., palmitate, linoleate) | wikipedia.org |
Note: Data is illustrative based on research findings indicating interference with fatty acid elongation upon Soraphen A treatment.
Induction of Mitochondrial Fatty Acid β-oxidation (FAO)
The chemical compound this compound, also known as Soraphen A, exerts its influence on cellular metabolism primarily through the inhibition of Acetyl-CoA carboxylase 2 (ACC2) drugbank.commedrxiv.orglabshare.cn. ACC enzymes play a crucial role in fatty acid metabolism by catalyzing the conversion of acetyl-CoA to malonyl-CoA ebi.ac.uk. There are two main isoforms of ACC in mammals: ACC1 and ACC2. ACC1 is predominantly involved in the synthesis of fatty acids in the cytoplasm, while ACC2 is primarily located in the mitochondria and is thought to regulate mitochondrial fatty acid oxidation ebi.ac.uk.
Mitochondrial fatty acid β-oxidation (FAO) is the primary process by which fatty acids are broken down to generate energy in the form of ATP, NADH, and FADH2 aocs.orgnih.gov. This process involves the sequential removal of two-carbon units from fatty acyl-CoA molecules, producing acetyl-CoA which enters the tricarboxylic acid (TCA) cycle aocs.orgyoutube.com. A key regulatory point in mitochondrial FAO is the transport of long-chain fatty acids into the mitochondrial matrix, a step mediated by the carnitine shuttle system aocs.org. Carnitine palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, is a critical enzyme in this shuttle, transferring the fatty acyl group from acyl-CoA to carnitine aocs.org.
Malonyl-CoA, the product of ACC activity, acts as a potent allosteric inhibitor of CPT1 ebi.ac.ukaocs.org. High levels of malonyl-CoA, typically present when fatty acid synthesis is active, inhibit CPT1, thereby preventing the entry of fatty acids into the mitochondria and consequently suppressing FAO ebi.ac.ukaocs.org. Conversely, a decrease in malonyl-CoA levels leads to the disinhibition of CPT1, allowing increased transport of fatty acids into the mitochondria and promoting FAO aocs.org.
As an inhibitor of ACC2, this compound (Soraphen A) reduces the cellular concentration of malonyl-CoA ebi.ac.uk. This reduction in malonyl-CoA alleviates its inhibitory effect on CPT1, thereby facilitating the transfer of long-chain fatty acids into the mitochondrial matrix aocs.org. The increased availability of fatty acyl-CoA within the mitochondria subsequently leads to an induction or increase in the rate of mitochondrial fatty acid β-oxidation. This mechanism highlights how this compound, by targeting ACC2, can shift cellular energy metabolism towards increased reliance on fatty acid catabolism.
Research findings indicate that the inhibition of ACC activity by Soraphen A lowers cellular malonyl-CoA levels ebi.ac.uk. This effect has been observed to attenuate de novo lipogenesis and the formation of fatty acid elongation products ebi.ac.uk. While ACC1 is primarily involved in fatty acid synthesis, the inhibition of ACC2 specifically impacts the regulation of FAO through the malonyl-CoA/CPT1 axis. Therefore, the induction of mitochondrial fatty acid β-oxidation by this compound is a direct consequence of its inhibitory action on ACC2, leading to reduced malonyl-CoA-mediated inhibition of fatty acid entry into the mitochondria for oxidation.
Key Metabolic Interactions of this compound
| Compound/Enzyme | Interaction with this compound | Effect on Malonyl-CoA | Effect on CPT1 Inhibition | Effect on Mitochondrial FAO |
| Acetyl-CoA carboxylase 2 (ACC2) | Inhibitor drugbank.commedrxiv.orglabshare.cn | Decreased | Decreased | Increased |
| Malonyl-CoA | Product of ACC activity | Decreased (due to ACC2 inhibition) | Decreased | Increased |
| Carnitine palmitoyltransferase 1 (CPT1) | Inhibition relieved (by decreased Malonyl-CoA) aocs.org | N/A | Decreased | Increased |
Summary of Research Findings
Studies have demonstrated that Soraphen A (this compound) effectively lowers cellular malonyl-CoA concentrations ebi.ac.uk. This reduction is directly linked to its inhibitory effect on ACC, particularly ACC2, which is crucial for the regulation of mitochondrial fatty acid uptake and oxidation ebi.ac.ukaocs.org. The consequence of this reduced malonyl-CoA level is the relief of inhibition on CPT1, thereby promoting the transport of fatty acids into the mitochondria and stimulating their breakdown through β-oxidation aocs.org.
Biological Implications and Pathway Modulation by Db02859
Role in Lipid Metabolism Regulation
DB02859 plays a notable role in the regulation of lipid metabolism, a complex process involving the synthesis, breakdown, and transport of lipids. This regulation is critical for energy storage, cell membrane formation, and signaling.
Effects on Saturated, Monounsaturated, and Polyunsaturated Fatty Acid Synthesis
Studies suggest that this compound can influence the synthesis of different classes of fatty acids: saturated (SFAs), monounsaturated (MUFAs), and polyunsaturated (PUFAs). Fatty acids are fundamental components of lipids, characterized by hydrocarbon chains that are saturated (no double bonds), monounsaturated (one double bond), or polyunsaturated (multiple double bonds) libretexts.orgsavemyexams.com. The synthesis of these fatty acids involves a series of enzymatic steps, including elongation and desaturation diva-portal.orgbasicmedicalkey.com.
Research indicates that both ChREBP and SREBP-1c are involved in regulating the synthesis of MUFAs by controlling genes related to fatty acid synthesis (e.g., Acc1 and Fasn), elongation (e.g., Elovl6), and desaturation (e.g., Scd1) frontiersin.org. SREBP-1c, specifically, is also implicated in the regulation of PUFA synthesis through its influence on genes involved in elongation (e.g., Elovl2) and desaturation (e.g., Fasd1 and Fasd2) frontiersin.org. While the direct effect of this compound on each specific enzyme requires further detailed investigation, its influence on the regulatory pathways involving ChREBP and SREBP-1c suggests a broad impact on fatty acid synthesis.
Accumulation of Specific Fatty Acid Precursors (e.g., 16- and 18-carbon unsaturated fatty acids)
The modulation of fatty acid synthesis by compounds like this compound can lead to the accumulation of specific fatty acid precursors. For instance, inhibition of fatty acid elongation can result in the accumulation of 16- and 18-carbon unsaturated fatty acids ebi.ac.uk. These fatty acids, such as palmitoleic acid (C16:1) and oleic acid (C18:1), are synthesized through processes involving enzymes like stearoyl-CoA desaturase-1 (SCD1), which is the rate-limiting enzyme for the synthesis of major MUFAs basicmedicalkey.com. Palmitoleic acid is a 16-carbon monounsaturated fatty acid, while oleic acid is an 18-carbon monounsaturated fatty acid hmdb.ca. The accumulation of such precursors can have downstream effects on lipid profiles and cellular function.
Modulation of Key Metabolic Pathways
Beyond its direct effects on fatty acid synthesis, this compound also appears to modulate key metabolic pathways, including glucose metabolism and the activity of transcriptional regulators central to lipogenesis.
Interplay with Glucose Metabolism
Lipid metabolism is closely associated with carbohydrate metabolism, with products of glucose metabolism, such as acetyl CoA, being convertible into lipids lumenlearning.com. The interaction between fatty acids and glucose metabolism is well-established, with elevated levels of free fatty acids influencing insulin (B600854) resistance and glucose utilization nih.govmdpi.com. The liver plays a key role in glucose homeostasis, storing glucose as glycogen (B147801) and releasing it as needed, with glucose transport into hepatocytes being independent of insulin mdpi.com. Given the influence of this compound on lipid metabolism, its interaction with glucose metabolism is a critical area of study. While the precise mechanisms of this compound's interplay with glucose metabolism require further elucidation, its effects on lipogenesis can indirectly impact glucose homeostasis.
Influence on Transcriptional Regulators of Lipogenesis (e.g., ChREBP, SREBP-1c)
A significant aspect of this compound's biological activity is its influence on key transcriptional regulators of lipogenesis, particularly Carbohydrate Response Element Binding Protein (ChREBP) and Sterol Regulatory Element Binding Protein-1c (SREBP-1c). These transcription factors are major regulators that induce lipogenic enzymes in the liver frontiersin.orgthieme-connect.de. SREBP-1c is primarily activated by insulin, while ChREBP is activated by glucose independently of insulin thieme-connect.denih.gov. Both ChREBP and SREBP-1c are required for the coordinated induction of glycolytic and lipogenic genes in response to excess carbohydrates nih.govnih.gov.
Research indicates that SREBP-1c is considered a master transcriptional regulator of fatty acid and triglyceride synthesis in response to insulin stimulation thieme-connect.de. ChREBP is also a vital transcriptional regulator of glycolytic and lipogenic genes researchgate.net. Both factors regulate enzymes involved in fatty acid synthesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS) frontiersin.orgresearchgate.net. By modulating the activity or expression of ChREBP and SREBP-1c, this compound can exert a profound influence on the rate of de novo lipogenesis.
Data regarding the specific effects of this compound on the expression or activity of ChREBP and SREBP-1c are crucial for understanding its mechanism of action in regulating lipid metabolism.
Table 1: Key Transcriptional Regulators and Their Roles in Lipogenesis
| Regulator | Primary Activator | Key Target Genes (Examples) | Role in Lipogenesis |
| SREBP-1c | Insulin | ACC, FAS, SCD1, Elovl2, Fads1, Fads2 | Master regulator of fatty acid and TG synthesis; influences SFA, MUFA, and PUFA synthesis |
| ChREBP | Glucose | L-PK, ACC, FAS, SCD1, Elovl6 | Regulator of glycolytic and lipogenic genes; influences SFA and MUFA synthesis |
This compound in Disease Model Research (Mechanistic Insights)
Mechanistic models are valuable tools in disease research, allowing for the exploration of the biological mechanisms driving disease processes frontiersin.orgfrontiersin.org. By using disease models, researchers can gain insights into how a compound like this compound influences the underlying pathology. Given this compound's impact on lipid and glucose metabolism, it is a relevant compound for mechanistic studies in metabolic diseases such as fatty liver disease, insulin resistance, and type 2 diabetes, where dysregulation of these pathways is central to disease progression nih.govmdpi.commdpi.com.
Studies utilizing disease models, such as animal models with altered expression of lipogenic regulators or those exhibiting features of metabolic syndrome, can help delineate the specific mechanisms by which this compound exerts its effects. For example, investigating the impact of this compound in models with dysregulated ChREBP or SREBP-1c activity could provide crucial mechanistic insights into its therapeutic potential or its role in metabolic dysfunction. While the provided search results discuss the use of mechanistic models in disease research generally frontiersin.orgfrontiersin.orgnih.govalzheimergut.orgnih.gov, specific studies detailing the use of this compound in such models for mechanistic insights would be necessary for a comprehensive understanding of this section.
Table 2: Examples of Disease Models Relevant to this compound Research
| Disease Model | Relevance to this compound | Potential Mechanistic Insights |
| Models of Hepatic Steatosis (Fatty Liver) | Directly related to lipid accumulation and metabolism | How this compound affects triglyceride synthesis and storage |
| Insulin Resistance Models | Linked to dysregulated glucose and lipid metabolism | Impact of this compound on insulin signaling and glucose uptake |
| Models with Modified ChREBP/SREBP-1c Activity | Directly targets the regulatory pathways influenced by this compound | How this compound modulates the expression/activity of these factors |
Future research utilizing appropriate disease models and employing techniques to analyze changes in lipid profiles, gene expression of metabolic enzymes and regulators, and glucose homeostasis will be essential to fully understand the mechanistic insights provided by this compound in the context of disease.
Investigations in Cancer Cell Metabolism (e.g., HepG2, LnCap cells)
Cancer cells often exhibit altered metabolism to support rapid growth and proliferation, a phenomenon sometimes referred to as the Warburg effect, although metabolic profiles can vary depending on the tissue of origin. dojindo.comelifesciences.orgnih.gov Fatty acid synthesis, regulated by enzymes like ACC, is a metabolic pathway that can be dysregulated in various cancers, providing necessary building blocks and energy. ebi.ac.ukdojindo.com
Cell lines such as HepG2 (liver cancer) and LNCaP (prostate cancer) are commonly used models for investigating cancer cell metabolism. dojindo.comelifesciences.orgmdpi.com Studies have explored the metabolic dependencies of these cells, including their reliance on glycolysis and oxidative phosphorylation (OXPHOS). dojindo.com For instance, HepG2 cells have been shown to exhibit a greater dependence on OXPHOS compared to other cancer cell lines like HeLa. dojindo.com LNCaP cells, derived from prostate adenocarcinoma, are androgen-sensitive and their metabolic activity can be influenced by hormones. mdpi.com Research in LNCaP cells has also investigated metabolic fuel dependencies and their changes with disease progression or in response to therapy.
Given that this compound (Soraphen A) is a potent inhibitor of ACC, an enzyme critical for fatty acid synthesis, its effects on cancer cell metabolism, including in lines like HepG2 and LNCaP, are of interest. Inhibition of ACC by Soraphen A interferes with fatty acid elongation. ebi.ac.uk This disruption of fatty acid metabolism could potentially impact the energy production and lipid availability required for cancer cell growth and survival, particularly in cancer types or conditions where fatty acid synthesis is upregulated. While the provided information confirms that HepG2 and LNCaP cells are subjects of cancer metabolism research and that Soraphen A inhibits a key enzyme in lipid metabolism, specific detailed research findings on the direct impact of this compound on the metabolism of HepG2 or LNCaP cells within the scope of the provided search results are not extensively detailed. However, the known mechanism of action positions it as a compound relevant to the study of metabolic vulnerabilities in these and other cancer cell lines.
Involvement in Systems Biology Approaches for Neurodegenerative Diseases (e.g., Parkinson's Disease)
Systems biology approaches are increasingly utilized to understand the complex molecular mechanisms underlying neurodegenerative diseases, such as Parkinson's disease (PD). nih.govnih.govfrontiersin.org PD is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the presence of protein aggregates, primarily α-synuclein. nih.govnih.govamericanbrainfoundation.org These approaches often integrate various types of biological data, including gene expression profiles and information about small molecules, to identify potential therapeutic targets and biomarkers. nih.govresearchgate.net
Structural Biology and Molecular Interactions of Db02859
Crystal Structures of Target Proteins in Complex with DB02859
Structural studies have been crucial in understanding the mechanism of action of Soraphen A. Crystal structures of the biotin (B1667282) carboxylase (BC) domain of ACC in complex with Soraphen A have been determined. Notably, the crystal structure of the yeast ACC BC domain in complex with Soraphen A is available under PDB accession code 1W96 rcsb.org. Additionally, the crystal structure of the human ACC2 BC domain in complex with Soraphen A has been solved, with PDB accession code 3JRX rcsb.org. These structures provide atomic-level details of how Soraphen A interacts with its target enzyme.
Table 1: Crystal Structures of ACC BC Domain in Complex with Soraphen A
| Protein Source | PDB Accession Code | Resolution (Å) | Ligand |
| Saccharomyces cerevisiae ACC BC Domain | 1W96 | 1.80 | Soraphen A (S1A) rcsb.org |
| Homo sapiens ACC2 BC Domain | 3JRX | 2.50 | Soraphen A (S1A) rcsb.orgebi.ac.uk |
Detailed Analysis of this compound Binding Sites
Soraphen A binds to an allosteric site on the BC domain of ACC, located approximately 25 Å away from the active site nih.gov. This binding site is situated at the dimer interface of the BC domain nih.govsci-hub.senih.gov. The interaction of Soraphen A with this allosteric site is thought to inhibit ACC activity by disrupting the oligomerization of the BC domain, a process required for enzymatic activity nih.govsci-hub.senih.gov. The specificity of Soraphen A for eukaryotic ACCs is attributed to significant structural differences in this binding site compared to prokaryotic ACCs nih.gov.
In the human ACC2 BC domain, specific residues have been identified as being in contact with bound Soraphen A, including Lys274, Ser278, Arg277, Glu593, Met594, Asn599, Asn679, Trp681, Phe704, and Trp706 researchgate.net.
Hydrogen Bonding Networks
Hydrogen bonding also plays a role in the interaction between Soraphen A and the ACC BC domain. In the yeast BC domain, the methoxy (B1213986) groups at the C11 and C12 positions of Soraphen A act as hydrogen bond acceptors researchgate.net. The hydroxyl groups at the C3 and C5 positions of Soraphen A function as hydrogen bond donors researchgate.net. These specific hydrogen bonding interactions, along with hydrophobic and aromatic contacts, contribute to the precise orientation and high affinity binding of Soraphen A within the allosteric site.
Structure-Activity Relationships (SAR) of this compound Analogues
Studies on Soraphen A analogues have been conducted to understand the structural features critical for ACC inhibition and to potentially develop new inhibitors with improved properties nih.govresearchgate.net. These SAR studies aim to identify how modifications to the Soraphen A structure affect its potency and selectivity towards ACC.
Identification of Key Pharmacophoric Features for ACC Inhibition
Based on the binding interactions observed in crystal structures, key pharmacophoric features of Soraphen A for ACC inhibition can be inferred. The ability of the molecule to engage in hydrogen bonding through its hydroxyl and methoxy groups, as well as its capacity to make hydrophobic and aromatic contacts via its macrocyclic core and phenyl ring, are crucial for binding to the allosteric site researchgate.netsci-hub.se. These features contribute to the high affinity binding and the resulting allosteric inhibition of ACC. Pharmacophore screening has also been utilized in the identification of novel ACC inhibitors that mimic the binding of Soraphen A schrodinger.com.
Rational Design for Potency and Selectivity Improvement
The structural information from Soraphen A-bound ACC crystal structures has served as a basis for rational drug design efforts aimed at developing new ACC inhibitors nih.govpnas.orgschrodinger.comgoogle.com. By understanding the detailed interactions at the allosteric binding site, researchers have designed synthetic molecules that mimic the binding mode of Soraphen A pnas.orgschrodinger.com. This structure-based approach, sometimes guided by computational methods such as virtual screening and analysis of water energetics in the binding site, has led to the identification of novel synthetic ACC inhibitors that interact with the dimerization site pnas.orgschrodinger.com. For example, ND-022 was identified as a synthetic mimic of Soraphen A that inhibits ACC activity by interacting within the ACC2 dimerization site schrodinger.com. These efforts demonstrate the utility of the structural insights gained from studying Soraphen A complexes for the rational design of improved ACC inhibitors nih.govpnas.orgschrodinger.com.
Table 2: Key Binding Interactions of Soraphen A with ACC BC Domain
| Interaction Type | Soraphen A Feature(s) | Protein Residue(s) (Human ACC2) | Notes |
| Hydrogen Bonding (Acceptor) | C11 and C12 Methoxy groups | Not specified in detail for human, inferred from yeast researchgate.net | Involved in interactions researchgate.net |
| Hydrogen Bonding (Donor) | C3 and C5 Hydroxyl groups | Not specified in detail for human, inferred from yeast researchgate.net | Involved in interactions researchgate.net |
| Hydrophobic/Aromatic | Macrocyclic core, Phenyl ring | Lys274, Ser278, Arg277, Glu593, Met594, Asn599, Asn679, Trp681, Phe704, Trp706 researchgate.net | Extensive interactions within the pocket nih.gov |
| Hydrophobic Pocket | C12 Methoxy, C17 Phenyl ring | Occupied by these groups sci-hub.se | Contributes to binding affinity sci-hub.se |
Table 3: Example of Soraphen A Analogue Study
| Analogue Name | Key Structural Modification | ACC Inhibitory Activity Compared to Soraphen A | Reference |
| C11-desmethoxy Soraphen A1α | Absence of methoxy group at C11 | Within 1 order of magnitude of the natural product | nih.govresearchgate.net |
Computational Approaches to this compound Interactions
Computational approaches play a significant role in understanding the potential interactions of chemical compounds with biological targets, complementing experimental methods by providing insights at the molecular level. These methods can predict binding modes, estimate binding affinities, and simulate dynamic behavior, aiding in the identification of potential targets and mechanisms of action. This compound, also known as Soraphen A, is a macrolide compound drugbank.com. While comprehensive detailed computational studies specifically focused on the molecular interactions of this compound across various potential targets using techniques like molecular docking, molecular dynamics simulations, and virtual screening were not extensively detailed in the available search results, one source predicts Acetyl-CoA carboxylase 2 (ACACB) as a potential target for this compound based on DT-Hybrid predictions unict.it.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This method aims to predict the binding pose and estimate the binding affinity between the compound and its potential target protein. While molecular docking is a widely used tool in rational drug design and understanding ligand-receptor interactions nih.govnih.gov, specific detailed molecular docking studies focusing on this compound and its interactions with biological macromolecules were not found in the provided search results.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulation is a computational method that models the physical movements of atoms and molecules over time. 3ds.combonvinlab.org By simulating the interactions between particles based on classical mechanics, MD simulations can provide insights into the dynamic behavior, stability, and conformational changes of molecular systems, such as a compound bound to a protein target. 3ds.combonvinlab.orgfrontiersin.org Although MD simulations are valuable for studying the dynamic aspects of molecular interactions 3ds.comnih.gov, detailed molecular dynamics simulation studies specifically investigating the interactions or behavior of this compound were not present in the consulted literature.
Research Methodologies Applied to Db02859
In Vitro Biochemical Assays
In vitro biochemical assays are fundamental tools used to study the interaction of a compound with a specific biological target, such as an enzyme or receptor, in a controlled environment outside of living cells gd3services.commurigenics.comnih.gov. For DB02859, these assays have been crucial in understanding its inhibitory effect on acetyl-CoA carboxylase (ACC).
Enzyme Activity Measurements (e.g., ACC enzyme activity)
Enzyme activity measurements are used to quantify the rate at which an enzyme catalyzes a specific biochemical reaction murigenics.com. In the case of this compound, measuring ACC enzyme activity in the presence and absence of the compound is essential to determine if it acts as an inhibitor and to assess the potency of this inhibition. ACC catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA nih.govhmdb.canih.gov. Assays for ACC activity typically measure the production of malonyl-CoA or the consumption of substrates like acetyl-CoA, ATP, and bicarbonate assaygenie.com. Studies have shown that Soraphen A is a nanomolar inhibitor against the biotin (B1667282) carboxylase (BC) domain of human, yeast, and other eukaryotic ACCs ebi.ac.uk. Experiments with partially-purified enzyme extracts containing yeast acetyl-CoA carboxylase demonstrated that the catalytic activity of the wild-type enzyme is inhibited in vitro by Soraphen A ebi.ac.uk.
Determination of Half Maximal Inhibitory Concentration (IC50)
The half maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function doi.org. It represents the concentration of an inhibitor required to reduce the maximum biological response by half. For this compound, determining the IC50 for ACC inhibition provides a quantitative measure of how potent it is as an ACC inhibitor. Research indicates that Soraphen A is a potent inhibitor of eukaryotic ACC, with studies reporting IC50 values in the nanomolar range ebi.ac.uk. For instance, Soraphen A has been reported to inhibit ACC with an IC50 of approximately 5 nM ebi.ac.uk.
Ligand Binding Studies and Functional Assays
Ligand binding studies are used to investigate the binding affinity of a compound to its target molecule gd3services.comgiffordbioscience.comnih.govrevvity.com. These studies can help determine the strength and specificity of the interaction. Functional assays, on the other hand, measure the biological outcome of the compound binding to its target giffordbioscience.comchemrxiv.orgnih.gov. For this compound, ligand binding studies can confirm its direct interaction with ACC, while functional assays can assess the downstream effects of ACC inhibition.
Structural studies, such as crystal structures of the yeast ACC biotin carboxylase (BC) domain in complex with Soraphen A, have provided insights into the binding of Soraphen A to an allosteric site on the enzyme, located approximately 25 Å from the active site ebi.ac.uk. This indicates that this compound inhibits ACC by binding to a regulatory site rather than directly competing with the substrates at the active site ebi.ac.uk.
Cell-Based Assays
Cell-based assays involve using living cells to study the biological effects of compounds in a more complex and physiologically relevant context compared to in vitro biochemical assays pharmaron.comthermofisher.comnih.govpromega.combmglabtech.comtebubio.com. These assays allow researchers to assess how a compound affects cellular processes and pathways.
Cellular Malonyl-CoA Quantification
Quantifying cellular malonyl-CoA levels is a direct way to assess the effectiveness of this compound as an ACC inhibitor in a cellular context. Since ACC produces malonyl-CoA, inhibiting ACC with this compound should lead to a decrease in intracellular malonyl-CoA concentrations nih.govhmdb.camdpi.comnih.gov. Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are used for the quantitative analysis of metabolites like malonyl-CoA in biological samples nih.govnih.govresearchgate.net. Studies using cell-based assays have shown that Soraphen A lowers cellular malonyl-CoA levels ebi.ac.uk. For example, treatment with Soraphen A attenuated the accumulation of malonyl-CoA induced by other factors in cardiac cells mdpi.com.
Cellular Responses Analysis (e.g., Gene and Protein Expression Modulation)
Studies have investigated the impact of this compound on cellular processes, including the modulation of gene and protein expression. Gene expression refers to the process by which information encoded in a gene is turned into a function, often through the production of RNA and proteins. genome.gov This process is tightly regulated and can change significantly under different conditions or in different cell types. genome.gov Proteins and RNA molecules produced from gene expression can also regulate the expression of other genes. genome.gov
This compound, known as Soraphen A, is an inhibitor of acetyl-CoA carboxylase (ACC) activity. ebi.ac.uk ACC is an enzyme that plays a crucial role in fatty acid metabolism by generating malonyl-CoA. ebi.ac.ukuniprot.org Malonyl-CoA is a substrate for de novo lipogenesis (the synthesis of fatty acids) and also inhibits mitochondrial fatty acid β-oxidation. ebi.ac.uk By inhibiting ACC, Soraphen A lowers cellular malonyl-CoA levels. ebi.ac.uk This attenuation of malonyl-CoA production impacts de novo lipogenesis and the formation of fatty acid elongation products derived from exogenous fatty acids. ebi.ac.uk Studies using HepG2 and LnCap cells demonstrated that Soraphen A inhibits these processes with an IC50 of approximately 5 nM. ebi.ac.uk
The regulation of gene expression can occur at various stages, from transcriptional initiation to post-translational modification of proteins. wikipedia.org Cellular responses to stimuli, such as those triggered by environmental cues or stress signals, often involve the modulation of gene transcription through transcription factors. plos.org For instance, the NF-κB family of transcription factors regulates cellular responses to a wide range of stimuli by binding to specific DNA sequences and modulating gene transcription. plos.org The kinetic patterns of gene expression in response to such activation can vary among target genes. plos.org
While the provided information specifically details this compound's effect on metabolic pathways via enzyme inhibition and subsequent impact on downstream products, it also broadly touches upon cellular responses and gene expression modulation as general concepts in biological research. genome.govebi.ac.ukwikipedia.orgplos.org
In Vivo Model Systems for Mechanistic Studies
Animal models are crucial for preclinical pharmacodynamics studies to understand how a compound interacts with a living system and elicits a response. udibi.com.mx These studies aim to determine the direct effects of the compound on biological systems, the relationship between the administered dose and the biological response, and the duration and magnitude of the response. udibi.com.mx Examples of objectives in primary pharmacodynamics studies include evaluating effects on enzymatic or receptor function and effects on electrical or contractile activity in tissues. udibi.com.mx
While the search results confirm the importance of animal models in preclinical pharmacodynamics udibi.com.mxnih.gov and mention this compound as an experimental compound drugbank.com, specific detailed findings on the preclinical pharmacodynamics of this compound using animal models were not extensively provided in the search results. However, the mechanism of action of this compound as an inhibitor of acetyl-CoA carboxylase 2 (ACACB) has been identified drugbank.comuniprot.orgmedrxiv.org, which is a key aspect studied in pharmacodynamics. ACACB catalyzes the carboxylation of biotin and the transfer of a carboxyl group to acetyl-CoA, playing a role in fatty acid oxidation regulation. uniprot.org
Animal models are also used to evaluate the efficacy and mechanisms of compounds in the context of specific diseases, such as metabolic disorders and viral infections. For metabolic disorders, animal models like rats and mice are commonly used to study conditions such as diabetes and obesity. In the context of viral infections, animal models, including mice, ferrets, and guinea pigs, have been established to study the transmission and effects of viruses. cpdcentre.co.za
This compound's mechanism of action as an ACC inhibitor suggests potential relevance to metabolic disorders given ACC's role in fatty acid metabolism. ebi.ac.ukuniprot.org Some search results mention this compound in the context of research related to cancer and diabetes researchgate.net, which are often linked to metabolic dysregulation. However, detailed studies specifically evaluating this compound in animal models of metabolic disorders were not prominently featured in the provided snippets.
Regarding viral infections, while animal models are used to study viral transmission and host responses cpdcentre.co.zanih.govsciopen.com, and some host factors involved in metabolism have been explored as potential targets for antiviral strategies, such as in Dengue virus infection researchgate.net, a direct link with specific studies of this compound in viral infection models was not clearly established in the search results. This compound was mentioned in a list of molecules in a study exploring host factors for Dengue treatment, but without specific data on its evaluation in viral infection models. researchgate.net
Use of Animal Models for Preclinical Pharmacodynamics
Advanced Analytical and Imaging Techniques
Advanced analytical and imaging techniques are essential for characterizing compounds, analyzing their metabolites, and understanding their interactions within biological systems.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for the identification and quantitation of metabolites. metwarebio.comwellcomeopenresearch.orgthermofisher.com LC-MS offers broad coverage of metabolites due to its ability to work with different column chemistries, such as reversed phase for non-polar to moderately polar metabolites and HILIC for polar and ionic compounds. thermofisher.com This technique is valuable for untargeted metabolomics analysis, which aims to compare metabolite profiles between different groups to identify relevant distinctions. metwarebio.com LC-MS data analysis involves steps like peak extraction, alignment of retention times, and metabolite identification, often by searching databases and using fragmentation data. thermofisher.comcreative-proteomics.comgalaxyproject.org
While LC-MS is a standard technique for metabolite analysis metwarebio.comwellcomeopenresearch.orgthermofisher.comgalaxyproject.org, and this compound is a chemical compound that would likely undergo metabolic processes in vivo, specific research findings detailing the LC-MS analysis of this compound and its metabolites were not explicitly provided in the search results. However, a study on the pharmacokinetics and pharmacodynamics of another compound, cefquinome, in a murine model utilized HPLC/MS-MS to analyze its concentration in plasma, demonstrating the application of this technique in animal studies related to pharmacodynamics. plos.org
Structural analysis techniques, such as crystallography, are crucial for determining the three-dimensional structure of compounds and their complexes with target molecules. Crystallography, specifically X-ray crystallography, has been used to reveal the structural basis of protein-DNA interactions, for example. nih.gov
For this compound (Soraphen A), crystal structures have been reported. ebi.ac.ukebi.ac.uk Specifically, crystal structures of the yeast biotin carboxylase (BC) domain of acetyl-CoA carboxylase, alone and in complex with Soraphen A, have been determined. ebi.ac.uk These structures revealed that Soraphen A interacts extensively with an allosteric site on the enzyme, located about 25 Å away from the active site. ebi.ac.uk This structural information provides a foundation for the structure-based design of new inhibitors targeting these enzymes. ebi.ac.uk The Protein Data Bank in Europe (PDBe) also lists Soraphen A (ligand S1A) bound in a PDB entry (1w96), indicating its structure has been determined in complex with a protein. ebi.ac.uk
LC-MS for Metabolite Analysis
Omics Approaches in this compound Research
Omics approaches offer powerful tools to investigate the global biological impact of a compound. By simultaneously measuring large numbers of molecules within a biological system, these technologies can reveal intricate details about the cellular response to a perturbation, such as treatment with a small molecule inhibitor like Soraphen A. The integration of data from different omics levels aims to provide a more holistic understanding of the biological system.
Transcriptomics for Gene Expression Analysis
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. nih.gov Techniques such as RNA sequencing (RNA-Seq) allow for the measurement of the abundance of messenger RNA (mRNA) molecules, providing insights into gene expression levels. Applying transcriptomics in this compound research would involve treating cells or organisms with the compound and then analyzing changes in gene expression compared to untreated controls. This could reveal which genes are upregulated or downregulated in response to this compound, potentially highlighting affected pathways beyond its primary target. One study in yeast treated with Soraphen A or with reduced ACC1 expression observed "starvation‐like transcriptome alterations". researchgate.net Transcriptomic analysis can also be used to monitor the effectiveness of treatments by analyzing changes in gene expression. nih.gov
Proteomics for Protein Interaction Networks
Proteomics is the large-scale study of proteins, including their structure, function, and interactions. nih.gov Techniques such as mass spectrometry can be used to identify and quantify the proteins present in a sample. In the context of this compound research, proteomics could be used to determine how Soraphen A treatment affects the levels of various proteins. Furthermore, it could help to identify protein interaction partners of ACC or other proteins affected by Soraphen A, providing insights into the cellular networks perturbed by the compound. Proteomic analysis can provide information about protein expression and metabolic changes. nih.govfrontiersin.org One study in yeast treated with Soraphen A or with reduced ACC1 expression observed "induced protein aggregation". researchgate.net Proteomics can also be applied to develop protein-network maps where interactions among proteins can be determined. nih.gov
Metabolomics for Pathway Elucidation
Metabolomics is the study of the complete set of small-molecule metabolites within a biological sample. nih.gov These metabolites are the substrates, intermediates, and products of metabolic pathways and are considered to be the closest link to the phenotype of a cell. nih.gov By analyzing changes in metabolite profiles after this compound treatment, researchers could gain insights into which metabolic pathways are affected by the compound's inhibition of ACC. This could help to elucidate the downstream consequences of reduced malonyl-CoA levels and potentially identify compensatory metabolic adjustments. Metabolomic profiling provides data regarding metabolic alterations that occur as a consequence of changes at the transcriptomic and proteomic levels. frontiersin.org One meta-omics analysis of microbial communities mentioned the tentative identification of soraphens using untargeted metabolomics based on liquid chromatography-tandem mass spectrometry. mdpi.com
Advanced Research Directions and Future Perspectives for Db02859
Exploration of DB02859 in Multi-Target Pharmacological Strategies
Investigating this compound within multi-target pharmacological strategies aims to enhance its efficacy and overcome limitations by simultaneously modulating multiple nodes within disease pathways.
Investigation of Synergistic Effects in Combination Therapies
Combination therapies involving this compound are a significant area of research to achieve synergistic effects, leading to improved treatment outcomes and potentially overcoming resistance. Preclinical studies have demonstrated that combining this compound with various agents can enhance its anti-tumor activity. For example, synergistic inhibitory effects on proliferation and apoptosis have been observed in human neuroblastoma cell lines when this compound was combined with doxorubicin (B1662922) nih.gov. A systematic review of preclinical studies showed that several flavonoids and non-flavonoid polyphenols, such as icariin, curcumin, and caffeic acid, synergistically enhanced the anti-multiple myeloma effect of bortezomib (B1684674) researchgate.netsemanticscholar.orgmdpi.com. These synergistic effects are often mediated through the modulation of cellular signaling pathways involved in proliferation, apoptosis, and drug resistance researchgate.netsemanticscholar.org. The combination of caffeic acid and bortezomib, for instance, synergistically increased cytotoxic and anti-proliferative effects on ARH-77 cells by inhibiting NF-κB-binding activity and IL-6 levels mdpi.com.
Addressing Resistance Mechanisms to this compound
The development of resistance is a major challenge in this compound therapy, necessitating research into the underlying mechanisms and strategies to overcome them researchgate.net.
Strategies for Overcoming Resistance
Multiple strategies are being explored to overcome this compound resistance. These include developing new proteasome inhibitors that can overcome resistance mutations or target alternative proteasome subunits nih.gov. Combining this compound with other agents that target different pathways involved in resistance or enhance apoptosis is another key strategy researchgate.netsemanticscholar.org. For instance, combining bortezomib with certain polyphenols has shown synergistic anti-myeloma effects by regulating pathways associated with proliferation, apoptosis, and drug resistance semanticscholar.org. Strategies to disrupt the interaction between multiple myeloma cells and the bone marrow stromal cell microenvironment, which can contribute to resistance, are also being investigated researchgate.net. Additionally, exploring novel targets within the tumor microenvironment, such as IGFs and Btk, may offer ways to resensitize resistant cells researchgate.netnih.gov.
Innovative Approaches in Lead Optimization Using this compound as a Reference
This compound, as a first-in-class proteasome inhibitor, serves as a crucial reference compound in the development and optimization of new lead compounds targeting the proteasome or related pathways drugbank.com. Its well-characterized structure, mechanism of action, and biological activity provide a basis for designing and synthesizing novel molecules with potentially improved potency, selectivity, or pharmacokinetic properties. Researchers can use the structural features of this compound to design analogs with modified binding affinities or different inhibitory profiles against various proteasome subunits or even immunoproteasomes nih.gov. Furthermore, understanding the resistance mechanisms to this compound informs the design of new inhibitors that can circumvent these mechanisms researchgate.netnih.gov. Lead optimization efforts may involve high-throughput screening of compound libraries, structure-activity relationship studies based on the bortezomib scaffold, and computational modeling to predict binding interactions and optimize molecular structures nih.gov. The goal is to develop next-generation proteasome inhibitors or compounds targeting related pathways that can overcome the limitations of current therapies, including resistance and off-target effects.
Application of Artificial Intelligence and Machine Learning in Molecular Optimization
Artificial intelligence (AI) and machine learning (ML) are increasingly transforming the landscape of drug discovery and development by accelerating processes and enhancing efficiency. mdpi.comoncodesign-services.commdpi.comwiley.commanning.commednexus.org These computational approaches can be applied across various stages, including the identification of novel drug candidates, prediction of molecular properties, and optimization of drug designs. mdpi.comoncodesign-services.comwiley.commanning.com
In the context of molecular optimization, AI and ML models can analyze vast chemical spaces and identify molecules with desired properties. oncodesign-services.commdpi.commbzuai.ac.ae Techniques such as generative models, including variational autoencoders (VAEs) and generative adversarial networks (GANs), are employed to design novel molecules with specific characteristics from the ground up. oncodesign-services.com Iterative search methods in both discrete and continuous chemical spaces, guided by AI, are used to refine molecular structures to improve properties while maintaining structural similarity to lead compounds. mdpi.comresearchgate.netresearchgate.net
Structure-Based and Ligand-Based Drug Design Iterations
Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two principal computational approaches used in the rational design and optimization of drug candidates. gardp.orgdrugdiscoverynews.comresearchgate.netgardp.orgbiosolveit.dejubilantbiosys.comnih.gov
SBDD relies on the three-dimensional structure of the biological target to design molecules that can bind with high affinity and specificity. gardp.orgdrugdiscoverynews.comresearchgate.netarxiv.orgnih.gov This involves techniques such as molecular docking, which predicts the binding pose and affinity of a ligand within the target's binding site, and molecular dynamics simulations, which provide insights into the dynamic interactions. oncodesign-services.comgardp.orgdrugdiscoverynews.comnih.gov Given that the target of this compound, ACACB, has known structural information regarding its interaction with Soraphen A at an allosteric site ebi.ac.uk, SBDD could be utilized to design novel analogs with improved binding characteristics or to understand the structural basis for its potency. Iterative cycles of design, synthesis, and experimental testing are central to refining compounds in SBDD. drugdiscoverynews.com
LBDD, conversely, is employed when the 3D structure of the target is unavailable, relying instead on the knowledge of existing ligands that interact with the target. gardp.orgbiosolveit.dejubilantbiosys.comnih.gov By analyzing the chemical structures and biological activities of known ligands, LBDD methods such as pharmacophore modeling and QSAR (Quantitative Structure-Activity Relationship) are used to identify the key molecular features required for activity and to design new compounds with similar properties. biosolveit.dejubilantbiosys.comnih.govsygnaturediscovery.com Although the structure of ACACB bound to Soraphen A is available ebi.ac.uk, LBDD could still be complementary, particularly in exploring chemical space around the Soraphen A scaffold or identifying alternative scaffolds that share similar activity based on shared pharmacophoric features. biosolveit.dejubilantbiosys.com
While the provided search results describe these design methodologies in general, specific documented iterations of SBDD or LBDD applied to the optimization of this compound were not detailed. However, these established computational approaches represent logical steps in the further research and development of this compound or related compounds targeting ACACB.
Identification of Novel Therapeutic Targets and Biological Pathways Modulated by this compound
The primary known therapeutic target of this compound is Acetyl-CoA carboxylase 2 (ACACB), an enzyme critical in fatty acid metabolism. drugbank.comlabshare.cnebi.ac.ukmedrxiv.orguniprot.org Inhibition of ACACB by Soraphen A affects the production of malonyl-CoA, influencing both de novo lipogenesis and fatty acid oxidation. ebi.ac.ukuniprot.org This core mechanism links this compound to metabolic pathways.
Beyond this primary target, the provided search results offer hints at potential broader implications or areas where this compound has been considered or identified in research. One source mentions this compound in the context of exploring host factors of human metabolism as potential targets for Dengue treatment, suggesting it as a molecule that interacts with these factors. researchgate.net Another study, utilizing a systems biology approach to identify therapeutic genes and potential biomarkers for Parkinson's disease, included this compound in a table of related compounds. nih.gov
These mentions suggest that while ACACB is the established direct target, research may be exploring or could explore if this compound modulates other biological pathways or interacts with additional targets, either directly or indirectly through its effects on fatty acid metabolism. Further research could involve high-throughput screening, phenotypic assays, or systems biology approaches to systematically identify any novel targets or pathways affected by this compound, potentially revealing new therapeutic applications beyond those directly linked to ACACB inhibition.
Unmet Medical Needs and Research Gaps Related to this compound and its Target
Unmet medical needs exist when adequate treatment options are unavailable for a condition. nih.govefpia.eupolitico.eu Identifying unmet needs is crucial for directing research and incentivizing the development of innovative therapies. efpia.eupolitico.eu Research gaps represent areas where knowledge is missing or insufficient, hindering progress in understanding diseases or developing effective treatments. youtube.comnih.gov
Given that this compound targets ACACB, an enzyme involved in fatty acid metabolism, potential unmet medical needs related to this compound or its target could lie in diseases where dysregulation of fatty acid metabolism plays a significant role. These might include certain metabolic disorders, cancers (as ACC is expressed in many human cancers medrxiv.org), or other conditions where lipid metabolism is implicated.
The mention of this compound in the context of Dengue treatment researchgate.net and Parkinson's disease research nih.gov suggests potential research gaps in understanding the full spectrum of its biological activities and potential therapeutic applications in these areas. The link to Dengue implies a possible role related to host-virus interactions or metabolic pathways exploited by the virus. researchgate.net Its appearance in a Parkinson's study suggests a potential connection to neurodegenerative processes or related metabolic dysfunctions, although the nature of this connection is not detailed in the provided results. nih.gov
Specific research gaps related directly to this compound, based on the provided information, include a detailed understanding of any interactions or modulations of pathways beyond ACACB, particularly in the context of Dengue and Parkinson's disease as suggested by the search results. researchgate.netnih.gov Further research is needed to elucidate the precise mechanisms and potential therapeutic relevance of this compound in these or other conditions where its involvement has been hinted at. Additionally, as an experimental compound drugbank.comunict.itlabshare.cnmedrxiv.org, research gaps exist in fully characterizing its pharmacological profile and therapeutic potential.
Compound Information
| Compound Name | PubChem CID | DrugBank ID |
| Soraphen A | 5281897 | This compound |
| Acetyl-CoA carboxylase 2 | - | - |
| Biotin (B1667282) | 149 | DB00121 |
| Adenine | 190 | DB00173 |
| Haloxyfop-P | - | DB07870 |
| 2-Undecanone | 7910 | DB08688 |
| Copper | 23971 | DB09130 |
| Zinc | 23994 | DB01593 |
| Topiramate | 5281897 | - |
Interactive Data Table (Example - based on hypothetical research findings structure)
While specific detailed data tables for this compound research findings within the outlined sections were not available in the search results, a hypothetical structure for presenting such data interactively could be as follows:
| Research Area | Study Type | Key Finding (Hypothetical) | Data Source (Example) |
| Molecular Optimization (AI/ML) | AI-driven lead optimization | Improved binding affinity to ACACB by X% with modification Y | Simulation Data |
| Structure-Based Design | Molecular Docking | Predicted binding pose in allosteric site detailed | Computational Model |
| Novel Targets | Phenotypic Screening | Inhibition of pathway Z in disease model A | Experimental Data |
| Biological Pathways | Pathway Analysis | Modulation of lipid metabolism genes observed | Transcriptomics Data |
This table structure would allow users to potentially filter or sort based on research area or study type if actual data were available and presented in this format.
Q & A
Q. What methodologies address reproducibility challenges in this compound's target validation across different cell lines?
- Standardize cell culture conditions (e.g., passage number, media composition) and use isogenic cell lines. Apply multiplexed assays (e.g., Luminex) to measure multiple endpoints simultaneously. Share raw data via repositories like Zenodo for independent verification .
Methodological Guidance
- Data Contradiction Analysis : Apply triangulation by comparing results across methods (e.g., SPR vs. ITC for binding affinity) .
- Literature Synthesis : Use tools like Covidence for systematic reviews and meta-analyses, focusing on effect sizes rather than p-values .
- Collaborative Frameworks : Leverage platforms like GitHub for protocol sharing and Open Science Framework (OSF) for preregistration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
